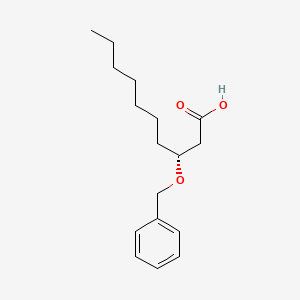
(R)-3-(Benzyloxy)decanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Benzyloxy)decanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzyloxy group attached to the third carbon of a decanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzyloxy)decanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-3-hydroxydecanoic acid.
Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form ®-3-(Benzyloxy)decanoic acid.
Oxidation: The protected intermediate is then subjected to oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of ®-3-(Benzyloxy)decanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Benzyloxy)decanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ®-3-(Benzyloxy)decanol.
Substitution: Formation of ®-3-(Aminobenzyloxy)decanoic acid or ®-3-(Thiobenzyloxy)decanoic acid.
Aplicaciones Científicas De Investigación
®-3-(Benzyloxy)decanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3-(Benzyloxy)decanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The benzyloxy group can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(Methoxy)decanoic acid
- ®-3-(Ethoxy)decanoic acid
- ®-3-(Propoxy)decanoic acid
Uniqueness
®-3-(Benzyloxy)decanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in organic synthesis and pharmaceuticals.
Propiedades
Fórmula molecular |
C17H26O3 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(3R)-3-phenylmethoxydecanoic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-9-12-16(13-17(18)19)20-14-15-10-7-6-8-11-15/h6-8,10-11,16H,2-5,9,12-14H2,1H3,(H,18,19)/t16-/m1/s1 |
Clave InChI |
MXMSCQLNNCTUKB-MRXNPFEDSA-N |
SMILES isomérico |
CCCCCCC[C@H](CC(=O)O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


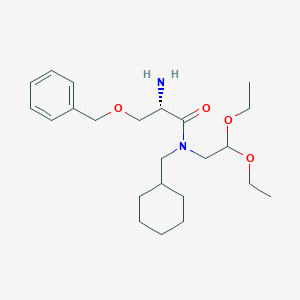

![6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)
![3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13138525.png)
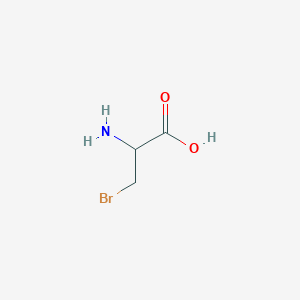


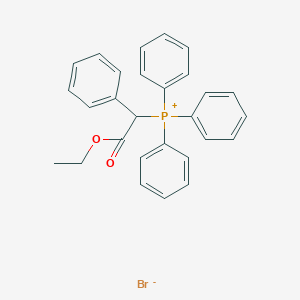

![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
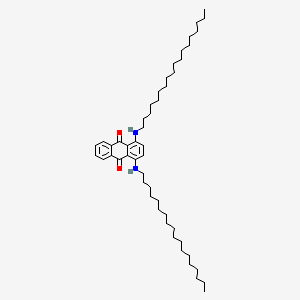
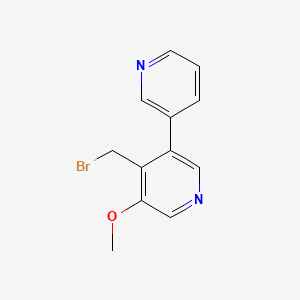
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
